molecular formula C6H10N2O4 B136380 ethyl N-nitroso-N-(3-oxopropyl)carbamate CAS No. 151751-83-6

ethyl N-nitroso-N-(3-oxopropyl)carbamate

Cat. No.: B136380
CAS No.: 151751-83-6
M. Wt: 174.15 g/mol
InChI Key: KOKQIXISIOUXJI-UHFFFAOYSA-N
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Description

ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.1546 . It is also known by its systematic name, this compound . This compound is characterized by the presence of a nitroso group, a carbethoxy group, and an aldehyde group, making it a versatile molecule in various chemical reactions.

Scientific Research Applications

ethyl N-nitroso-N-(3-oxopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in studies related to nitrosation reactions and their biological implications. It serves as a model compound to investigate the effects of nitroso groups in biological systems.

    Medicine: Research into the potential therapeutic applications of nitroso compounds includes their use as nitric oxide donors, which have implications in cardiovascular health and other medical conditions.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials. It can be employed in the development of new polymers and other industrial products.

Future Directions

Future research could focus on further characterizing the chemical reactions of 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde, particularly its ability to form DNA adducts . This could provide valuable insights into the compound’s potential mutagenicity and its role in carcinogenesis .

Preparation Methods

The synthesis of ethyl N-nitroso-N-(3-oxopropyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the nitroso group into the molecule . The reaction conditions often require low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

ethyl N-nitroso-N-(3-oxopropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitroso group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl N-nitroso-N-(3-oxopropyl)carbamate involves its ability to undergo nitrosation and other chemical transformations. The nitroso group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The molecular targets and pathways affected by this compound include enzymes and receptors that respond to nitric oxide, leading to various biological effects.

Comparison with Similar Compounds

ethyl N-nitroso-N-(3-oxopropyl)carbamate can be compared with other nitroso compounds, such as:

    3-(Methylnitrosamino)propionitrile: This compound is a potent carcinogen and acts as a nitric oxide donor.

    N-nitrosodimethylamine: Known for its carcinogenic properties, it is structurally similar but lacks the carbethoxy and aldehyde groups.

    N-nitrosomorpholine: Another nitroso compound with carcinogenic potential, differing in its ring structure and functional groups.

Properties

IUPAC Name

ethyl N-nitroso-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQIXISIOUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CCC=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164866
Record name 3-(N-carbethoxy-N-nitrosamino)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151751-83-6
Record name 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-carbethoxy-N-nitrosamino)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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